Fenoprofen Calcium

Descripción

Propiedades

IUPAC Name |

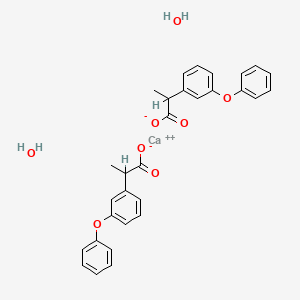

calcium;2-(3-phenoxyphenyl)propanoate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H14O3.Ca.2H2O/c2*1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;;;/h2*2-11H,1H3,(H,16,17);;2*1H2/q;;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPBLUATTGKZBH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30CaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31879-05-7 (Parent), 29679-58-1 (Parent) | |

| Record name | Fenoprofen calcium [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053746455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6045587 | |

| Record name | Fenoprofen calcium salt dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53746-45-5, 71720-56-4 | |

| Record name | Fenoprofen calcium [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053746455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoprofen calcium salt dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, α-methyl-3-phenoxy-, calcium salt, dihydrate, (±)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fenoprofen Calcium Salt Dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOPROFEN CALCIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X2CW1QABJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Molecular structure and chemical properties of fenoprofen calcium

An In-Depth Technical Guide to the Molecular Structure and Chemical Properties of Fenoprofen Calcium

Introduction

This compound is a potent nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class.[1] Structurally and pharmacologically related to ibuprofen and naproxen, it is widely utilized for the symptomatic relief of mild to moderate pain, as well as for managing the signs and symptoms of rheumatoid arthritis and osteoarthritis.[1][2] The therapeutic efficacy of fenoprofen stems from its ability to inhibit prostaglandin synthesis, a key process in the inflammatory cascade.[3] This guide provides a detailed examination of the molecular architecture and physicochemical properties of this compound, offering critical insights for researchers, scientists, and professionals in drug development. Commercially, it is available as the calcium dihydrate salt, though its potency is typically expressed in terms of the active fenoprofen moiety.[1]

Molecular Structure and Stereochemistry

This compound is chemically designated as the calcium salt of (±)-2-(3-phenoxyphenyl)propanoic acid and typically exists as a dihydrate.[4][5] Its molecular formula is C₃₀H₂₆CaO₆·2H₂O, corresponding to a molecular weight of 558.65 g/mol .[5][6]

Figure 1. Chemical Structure of this compound Dihydrate.

Figure 1. Chemical Structure of this compound Dihydrate.

Key Structural Features

The core structure of fenoprofen is characterized by a propanoic acid backbone substituted at the α-carbon with a 3-phenoxyphenyl group. This arylacetic acid derivative structure is common to many NSAIDs and is crucial for its pharmacological activity.[1][7]

Stereoisomerism

Fenoprofen possesses a single chiral center at the α-carbon of the propanoic acid moiety. Consequently, it exists as a pair of enantiomers: (S)-(+)-fenoprofen and (R)-(-)-fenoprofen. The commercially available drug is a racemic mixture of these two forms.[8][9] It is a well-established principle in pharmacology that the (S)-enantiomer is responsible for the majority of the desired anti-inflammatory activity through inhibition of cyclooxygenase enzymes.[8] The (R)-isomer is significantly less active but can undergo stereoselective bioconversion in the body to the active (S)-form, a process known as chiral inversion.[8]

Crystalline Structure

This compound is a white crystalline powder.[7] X-ray powder diffraction studies have confirmed its crystalline nature and have characterized its structure. The dihydrate form crystallizes in a monoclinic P2₁/n space group.[10][11] The water molecules of hydration play a significant role in stabilizing the crystal lattice.[12] Upon heating, the dihydrate can undergo dehydration, leading to a change in its crystal structure to form the anhydrous state.[12]

Physicochemical Properties

The chemical and physical properties of this compound are critical determinants of its formulation, stability, and pharmacokinetic profile. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₃₀CaO₈ (Dihydrate) | [6] |

| Molecular Weight | 558.63 g/mol (Dihydrate) | [9] |

| Appearance | White crystalline powder | [4][7] |

| pKa | 4.5 at 25°C | [1][7] |

| Solubility | - Slightly soluble in water - Soluble in 95% alcohol (~15 mg/mL at 25°C) - Soluble in DMSO (~33-105 mg/mL) - Insoluble in benzene | [7][13][14] |

| Melting Point | Decomposes above 94°C | [15] |

| Stability | Hygroscopic | [15] |

The pKa of 4.5 indicates that fenoprofen is a weak acid.[1][7] At physiological pH, it exists predominantly in its ionized form, which influences its absorption and distribution. Its slight solubility in water necessitates its formulation as a salt to improve bioavailability for oral administration.[1]

Mechanism of Action: COX Inhibition

Like other prototypical NSAIDs, this compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of prostaglandin synthesis.[1][2] This is achieved by non-selectively and reversibly inhibiting both isoforms of the cyclooxygenase (COX) enzyme: COX-1 and COX-2.[6][16][17]

-

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain physiological functions, such as protecting the gastric mucosa and supporting platelet aggregation.[16]

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. It is the primary mediator of pro-inflammatory prostaglandin synthesis.[16]

By inhibiting COX-2, fenoprofen reduces the levels of prostaglandins involved in mediating inflammation, pain, and fever.[18] However, its concurrent inhibition of COX-1 is associated with the characteristic side effects of traditional NSAIDs, most notably gastrointestinal issues like ulcers and bleeding, due to the disruption of the protective gastric mucosal layer.[16][18]

Analytical Methodology: A Validated HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the identification, quantification, and purity assessment of this compound in bulk drug substances and pharmaceutical formulations.[19][20] The United States Pharmacopeia (USP) provides a standardized method for its analysis.[21]

Objective

To accurately determine the concentration and purity of this compound using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Experimental Protocol

-

Materials and Reagents:

-

This compound Reference Standard (USP)

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Phosphoric Acid or Acetic Acid (Analytical Grade)

-

Methanol (HPLC Grade)

-

0.45 µm Membrane Filters

-

-

Instrumentation:

-

HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

-

-

Chromatographic Conditions:

-

Column: C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][20] The choice of a C8 or C18 stationary phase is based on the hydrophobic nature of fenoprofen, allowing for effective retention and separation from impurities via reversed-phase chromatography.

-

Mobile Phase: A gradient mixture of an aqueous acidic buffer (e.g., Water:Acetic Acid, 98:2) and an organic solvent (e.g., Acetonitrile:Acetic Acid, 98:2).[4][20] A gradient elution is often preferred to ensure sharp peaks and efficient separation of both early and late-eluting impurities.[4]

-

Flow Rate: 1.5 mL/min.[22]

-

Detection Wavelength: 270 nm.[4][22] This wavelength is selected as it corresponds to a high absorbance maximum for fenoprofen, ensuring optimal sensitivity for detection.[20]

-

Column Temperature: 30°C.[4] Maintaining a constant temperature ensures reproducible retention times and peak shapes.

-

Injection Volume: 20 µL.[20]

-

-

Solution Preparation:

-

Diluent: A mixture of water and acetonitrile (1:1) is typically used.[21][22]

-

Standard Solution: Accurately weigh and dissolve a known quantity of USP this compound Reference Standard in the diluent to achieve a final concentration of approximately 0.02 mg/mL.[21][22]

-

Sample Solution: Accurately weigh and dissolve about 200 mg of the this compound sample in a 100-mL volumetric flask, and dilute to volume with the diluent.[21][22]

-

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Perform replicate injections (typically 5 or 6) of the Standard Solution to verify system suitability.

-

Inject the Sample Solution.

-

Record the chromatograms and integrate the peak areas.

-

-

System Suitability (Self-Validation):

-

Tailing Factor: The tailing factor for the fenoprofen peak should not be more than 2.0.[21] This ensures the peak is symmetrical, which is critical for accurate integration and quantification.

-

Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.[21] This demonstrates the precision and reproducibility of the analytical system.

-

Resolution: If analyzing with known impurities, the resolution between the fenoprofen peak and the closest eluting impurity peak should be not less than 9.0, as specified in certain USP methods for related substances.[21][22]

-

Conclusion

This compound is a well-characterized NSAID whose therapeutic utility is directly linked to its distinct molecular structure and chemical properties. Its nature as a racemic propionic acid derivative, its formulation as a calcium dihydrate salt to enhance stability and handling, and its non-selective inhibition of COX enzymes are all defining features. A thorough understanding of these characteristics, supported by robust analytical methodologies like HPLC, is fundamental for ensuring its quality, safety, and efficacy in clinical applications and for guiding future research in the field of anti-inflammatory drug development.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?

-

Drugs.com. (2025, October 7). Fenoprofen: Package Insert / Prescribing Information. Retrieved from Drugs.com. [Link]

-

Healio. (2025, August 20). This compound: Uses, Side Effects & Dosage. Retrieved from Healio. [Link]

-

DailyMed. (n.d.). Label: this compound capsule. Retrieved from DailyMed. [Link]

-

MIMS Philippines. (n.d.). Fenoprofen: Uses, Dosage, Side Effects and More. Retrieved from MIMS. [Link]

- Patsnap Synapse. (2024, June 14). What is this compound used for?

-

GlobalRx. (n.d.). Clinical Profile: this compound 600mg Tablet. Retrieved from GlobalRx. [Link]

-

Drugs.com. (n.d.). Fenoprofen Capsules: Package Insert / Prescribing Info / MOA. Retrieved from Drugs.com. [Link]

-

USP. (2025, December 22). This compound - Definition, Identification, Assay. Retrieved from USP. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Development and Validation of UPLC Method for the Determination of Related Substances in this compound. Retrieved from JOCPR. [Link]

- Patsnap Synapse. (2024, October 16). Development and validation of RP-HPLC for fenoprofen estimation.

- Google Patents. (n.d.). CN100396658C - Clean production method for this compound.

-

Cambridge University Press. (2012, March 5). X-ray powder diffraction analysis of ±-fenoprofen calcium dihydrate. Retrieved from Cambridge University Press. [Link]

-

PubChem. (n.d.). Fenoprofen (Calcium). Retrieved from PubChem. [Link]

-

PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). Fenoprofen. Retrieved from PubChem. [Link]

-

Wikipedia. (n.d.). Fenoprofen. Retrieved from Wikipedia. [Link]

-

Pharmacompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Chemistry. Retrieved from Pharmacompass. [Link]

-

Arkat USA, Inc. (2025, August 7). Enantioenriched calcium-complex mediated synthesis of (S)-(+)-Fenoprofen. Retrieved from ResearchGate. [Link]

-

Web of Pharma. (2025, February 14). This compound. Retrieved from Web of Pharma. [Link]

-

U.S. Food and Drug Administration. (n.d.). NALFON (this compound capsules, USP) Label. Retrieved from accessdata.fda.gov. [Link]

-

PubMed. (2018, January 15). Spectrophotometric determination of this compound drug in pure and pharmaceutical preparations. Retrieved from PubMed. [Link]

-

ResearchGate. (2025, August 9). Development and Validation of Stability Indicating RP-HPLC Method for Determination of Related Substances in this compound. Retrieved from ResearchGate. [Link]

-

ideXlab. (n.d.). Fenoprofen - Explore the Science & Experts. Retrieved from ideXlab. [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from gsrs. [Link]

-

ResearchGate. (n.d.). Chemical structure of this compound. Retrieved from ResearchGate. [Link]

-

ResearchGate. (2025, August 10). X-ray powder diffraction analysis of ±-fenoprofen calcium dihydrate. Retrieved from ResearchGate. [Link]

-

Drug Central. (n.d.). fenoprofen. Retrieved from Drug Central. [Link]

-

Fisher Scientific. (n.d.). Analysis of Fenoprofen Using a Core Enhanced Technology Accucore HPLC Column. Retrieved from Fisher Scientific. [Link]

-

R Discovery. (2001, July 1). Dehydration, hydration behavior, and structural analysis of this compound. Retrieved from R Discovery. [Link]

-

Impactfactor. (n.d.). Diagnostic Analysis and Graphical Optimization of this compound-loaded Nanostructured Lipid Carriers using Design of Experiments. Retrieved from Impactfactor. [Link]

Sources

- 1. This compound: Uses, Side Effects & Dosage | Healio [healio.com]

- 2. DailyMed - this compound capsule [dailymed.nlm.nih.gov]

- 3. Articles [globalrx.com]

- 4. jocpr.com [jocpr.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. This compound | C30H30CaO8 | CID 64747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. Fenoprofen - Wikipedia [en.wikipedia.org]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. X-ray powder diffraction analysis of ±-fenoprofen calcium dihydrate | Powder Diffraction | Cambridge Core [cambridge.org]

- 11. researchgate.net [researchgate.net]

- 12. Fenoprofen - Explore the Science & Experts | ideXlab [idexlab.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. selleckchem.com [selleckchem.com]

- 15. This compound CAS#: 53746-45-5 [amp.chemicalbook.com]

- 16. What is the mechanism of this compound? [synapse.patsnap.com]

- 17. mims.com [mims.com]

- 18. What is this compound used for? [synapse.patsnap.com]

- 19. Development and validation of RP-HPLC for fenoprofen estimation. [wisdomlib.org]

- 20. researchgate.net [researchgate.net]

- 21. This compound - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 22. trungtamthuoc.com [trungtamthuoc.com]

An In-Depth Technical Guide to the In Vitro Activity of Fenoprofen Calcium on Prostaglandin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoprofen calcium is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class, a group that also includes well-known drugs such as ibuprofen and naproxen.[1] It is recognized for its analgesic, anti-inflammatory, and antipyretic properties, which are primarily attributed to its ability to inhibit the synthesis of prostaglandins.[2][3] Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever.[3] This technical guide provides a comprehensive overview of the in vitro activity of this compound, focusing on its mechanism of action on prostaglandin synthesis, detailed experimental protocols for its evaluation, and a comparative analysis with other NSAIDs.

The Prostaglandin Synthesis Pathway and the Role of Cyclooxygenase (COX)

The synthesis of prostaglandins is a complex enzymatic cascade that begins with the release of arachidonic acid from the cell membrane's phospholipids by phospholipase A2. Arachidonic acid is then converted into an unstable intermediate, prostaglandin H2 (PGH2), by the action of cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases.[4] PGH2 is subsequently metabolized by various tissue-specific isomerases and synthases into a variety of prostaglandins (e.g., PGE2, PGF2α, PGD2), prostacyclin (PGI2), and thromboxanes (e.g., TXA2), each with distinct biological functions.

There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate essential physiological processes. These include protecting the gastric mucosa, maintaining renal blood flow, and mediating platelet aggregation.[3][4]

-

COX-2: In contrast, COX-2 is an inducible enzyme. Its expression is typically low in most tissues but is significantly upregulated at sites of inflammation by stimuli such as cytokines and endotoxins. The prostaglandins produced by COX-2 are the primary mediators of the pain, inflammation, and fever associated with pathological conditions.[3][4]

The therapeutic effects of NSAIDs are largely due to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation and bleeding, are primarily a consequence of inhibiting the protective functions of COX-1.[5]

Mechanism of Action of this compound

This compound exerts its anti-inflammatory and analgesic effects by inhibiting the activity of both COX-1 and COX-2 enzymes.[1][2][3][6] By blocking the active site of these enzymes, fenoprofen prevents the conversion of arachidonic acid into PGH2, thereby reducing the production of prostaglandins. This non-selective inhibition of both COX isoforms is a characteristic feature of many traditional NSAIDs.[3]

Caption: Mechanism of this compound Action on Prostaglandin Synthesis.

Quantitative Analysis of COX Inhibition: IC50 Determination

A key parameter for characterizing the in vitro activity of an NSAID is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates a more potent inhibitor. The ratio of IC50 values for COX-1 and COX-2 is used to determine the drug's selectivity.

While fenoprofen is known to be a non-selective inhibitor of both COX-1 and COX-2, specific IC50 values are not as readily available in the public domain as they are for some other common NSAIDs. The following protocols are provided to enable researchers to experimentally determine the IC50 values for this compound.

Comparative In Vitro COX Inhibition Data for Common NSAIDs

To provide a context for the experimental determination of fenoprofen's IC50 values, the following table summarizes the reported IC50 values for several other common NSAIDs. It is important to note that these values can vary depending on the specific in vitro assay conditions.

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| Ibuprofen | 12 | 80 | 0.15[6] |

| Diclofenac | 0.076 | 0.026 | 2.9[6] |

| Indomethacin | 0.0090 | 0.31 | 0.029[6] |

| Naproxen | ~5 | ~5 | ~1 |

| Celecoxib | 82 | 6.8 | 12[6] |

| Aspirin | 3.57 | 29.3 | 0.12[7] |

| Meloxicam | 37 | 6.1 | 6.1[6] |

| Piroxicam | 47 | 25 | 1.9[6] |

Experimental Protocols for In Vitro COX Inhibition Assays

The following are detailed, step-by-step methodologies for assessing the in vitro inhibitory activity of this compound on COX-1 and COX-2.

Preparation of this compound Stock Solution

This compound has limited solubility in aqueous buffers. Therefore, a stock solution in an organic solvent is required.

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

-

Procedure:

-

To prepare a 100 mM stock solution, weigh an appropriate amount of this compound and dissolve it in high-purity DMSO. The solubility of this compound in DMSO is approximately 33 mg/ml.[8][9]

-

Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) or sonication can be used to aid dissolution.

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Cell-Based In Vitro COX Inhibition Assay

This protocol utilizes a cell-based system to measure the inhibition of COX-1 and COX-2. Unstimulated cells are used to assess COX-1 activity, while cells stimulated with lipopolysaccharide (LPS) are used to assess COX-2 activity.

-

Materials:

-

Human peripheral blood monocytes or a suitable macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

Arachidonic acid

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

Prostaglandin E2 (PGE2) EIA kit

-

-

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

COX-2 Induction (for COX-2 assay only): For the COX-2 inhibition assay, treat the cells with LPS (e.g., 1 µg/mL) for a sufficient time (e.g., 18-24 hours) to induce COX-2 expression. For the COX-1 assay, use unstimulated cells.

-

Inhibitor Treatment: Prepare serial dilutions of the this compound stock solution in the cell culture medium. The final DMSO concentration in the culture medium should be kept constant and at a non-toxic level (typically ≤ 0.5%). Add the diluted this compound or vehicle control (medium with the same concentration of DMSO) to the wells and incubate for a predetermined time (e.g., 30-60 minutes).

-

Substrate Addition: Add arachidonic acid to each well to a final concentration of approximately 10-30 µM to initiate the prostaglandin synthesis reaction.

-

Reaction Termination and Sample Collection: After a short incubation period (e.g., 15-30 minutes), stop the reaction by placing the plate on ice. Centrifuge the plate to pellet the cells and collect the supernatant for PGE2 analysis.

-

PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available PGE2 EIA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

-

Caption: Workflow for Cell-Based In Vitro COX Inhibition Assay.

Conclusion

This compound is a non-selective NSAID that effectively inhibits both COX-1 and COX-2 enzymes, thereby reducing the synthesis of prostaglandins. This technical guide has provided a detailed overview of its mechanism of action and presented robust, step-by-step protocols for the in vitro evaluation of its inhibitory activity. By following these methodologies, researchers and drug development professionals can accurately determine the IC50 values of this compound and other NSAIDs, contributing to a deeper understanding of their pharmacological profiles and facilitating the development of new anti-inflammatory therapies. The provided comparative data for other common NSAIDs serves as a valuable benchmark for these experimental investigations.

References

-

Monden, K., et al. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. European Journal of Pharmacology, 422(1-3), 161-167. [Link]

-

Blanco, F. J., et al. (1999). Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes. The Journal of Rheumatology, 26(6), 1366-1373. [Link]

-

Drugs.com. (2024). Fenoprofen Monograph for Professionals. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of this compound? [Link]

-

Blanco, F. J., et al. (1999). Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes. The Journal of Rheumatology, 26(6), 1366-1373. [Link]

-

Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563-7568. [Link]

-

ResearchGate. (2024). Solubility And Dissolution Rate Enhancement Of Fenoprofen By Binary And Ternary Phase Solid Dispersions. [Link]

-

NIH. (2025). Fenoprofen - LiverTox. [Link]

-

Wikipedia. (n.d.). Ibuprofen. [Link]

-

ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

-

MedCentral. (2013). Which NSAIDs Are Most Selective For COX-1 and COX-2?. [Link]

-

NIH. (n.d.). COX Inhibitors - StatPearls. [Link]

Sources

- 1. Fenoprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Fenoprofen Monograph for Professionals - Drugs.com [drugs.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Ibuprofen - Wikipedia [en.wikipedia.org]

- 5. medcentral.com [medcentral.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analgesic - Wikipedia [en.wikipedia.org]

Fenoprofen Calcium's Effect on Cellular Signaling Pathways in Inflammation: An In-depth Technical Guide

Introduction: Re-examining a Classic NSAID in the Context of Modern Cell Signaling

Fenoprofen calcium, a well-established non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, has long been utilized for its analgesic and anti-inflammatory properties in conditions such as rheumatoid arthritis and osteoarthritis.[1][2] Its primary mechanism of action is broadly understood to be the non-selective inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][3] However, for drug development professionals and researchers, a deeper, more mechanistic understanding of how this compound modulates the intricate network of cellular signaling pathways in inflammation is paramount for optimizing its therapeutic applications and exploring novel indications.

This technical guide moves beyond a surface-level description of fenoprofen's effects. Instead, it provides a detailed exploration of its interaction with the primary arachidonic acid cascade and offers a framework for investigating its potential influence on other pivotal inflammatory signaling pathways, namely Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK). Furthermore, we will touch upon the emerging evidence suggesting a role for Peroxisome Proliferator-Activated Receptors (PPARs) in the therapeutic profile of fenoprofen. This guide is designed to equip researchers with the foundational knowledge and practical methodologies to dissect the cellular and molecular pharmacology of this compound.

The Core Mechanism: Inhibition of the Cyclooxygenase (COX) Pathway

The cornerstone of this compound's anti-inflammatory effect lies in its ability to inhibit both COX-1 and COX-2 enzymes.[1][3] COX-1 is constitutively expressed in most tissues and plays a role in physiological functions like protecting the gastric mucosa and maintaining renal blood flow.[3] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[3] It is the inhibition of COX-2 that is largely responsible for the anti-inflammatory and analgesic effects of NSAIDs.[1][3]

This compound, by non-selectively blocking both isoforms, effectively reduces the production of pro-inflammatory prostaglandins.[3] This dual inhibition, however, is also linked to some of the common side effects of traditional NSAIDs, such as gastrointestinal issues, due to the concurrent inhibition of the protective functions of COX-1.[1][3]

Visualizing the Arachidonic Acid Cascade and Fenoprofen's Point of Intervention

Caption: this compound inhibits both COX-1 and COX-2, blocking prostaglandin synthesis.

Quantitative Analysis of COX Inhibition

To characterize the inhibitory potency of this compound, in vitro COX inhibition assays are essential. These assays determine the concentration of the drug required to inhibit 50% of the enzyme's activity (IC50).

| Enzyme | Typical IC50 Range for Fenoprofen | Reference Compound (e.g., Celecoxib) IC50 |

| COX-1 | Micromolar (µM) range | Varies (higher for selective inhibitors) |

| COX-2 | Micromolar (µM) range | Nanomolar (nM) to low µM range |

Note: Specific IC50 values can vary depending on the experimental conditions, such as the source of the enzyme (e.g., human, ovine) and the assay methodology.

Beyond COX: Investigating Potential Effects on NF-κB and MAPK Signaling

While COX inhibition is the primary mechanism of action for fenoprofen, comprehensive drug profiling requires an investigation into its potential effects on other major inflammatory signaling pathways. The NF-κB and MAPK pathways are central regulators of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][5]

The NF-κB Signaling Pathway: A Master Regulator of Inflammation

The NF-κB family of transcription factors plays a pivotal role in the inflammatory process.[4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins, most notably IκBα.[6] Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[7] This allows the p65/p50 NF-κB heterodimer to translocate to the nucleus and initiate the transcription of target genes.[6]

Caption: A workflow to investigate fenoprofen's effects on the NF-κB pathway.

The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are critical signaling cascades that are activated by a wide range of extracellular stimuli, including inflammatory cytokines and cellular stress.[5][[“]] Activation of these pathways through a series of phosphorylation events leads to the activation of transcription factors, such as AP-1, which in turn regulate the expression of pro-inflammatory genes.[9]

The primary method for assessing the activation of MAPK pathways is to measure the phosphorylation status of the key kinases.

Caption: Fenoprofen's potential impact on the MAPK signaling cascade.

An Emerging Area of Investigation: PPAR Activation

Recent evidence suggests that some NSAIDs may exert their effects through mechanisms independent of COX inhibition. One such mechanism is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a role in regulating inflammation and metabolism.[10] Fenoprofen has been reported to activate both PPAR-alpha and PPAR-gamma.[11] Activation of these receptors can lead to the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1, offering an alternative anti-inflammatory pathway.

Experimental Protocols

In Vitro COX Inhibition Assay

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Methodology:

-

Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.

-

Incubation: Pre-incubate the enzyme with a range of this compound concentrations in a suitable buffer (e.g., Tris-HCl) at 37°C for a specified time.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Product Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Western Blot Analysis for NF-κB and MAPK Pathway Components

Objective: To assess the effect of this compound on the activation of NF-κB and MAPK signaling pathways.

Methodology:

-

Cell Culture and Treatment: Plate appropriate cells (e.g., RAW 264.7 macrophages) and treat with an inflammatory stimulus (e.g., 1 µg/mL LPS) in the presence or absence of varying concentrations of this compound for the desired duration.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate with primary antibodies specific for phospho-IκBα, total IκBα, nuclear p65, phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, and total JNK.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

-

Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.

NF-κB Reporter Gene Assay

Objective: To quantify the effect of this compound on NF-κB transcriptional activity.

Methodology:

-

Cell Transfection: Transfect cells (e.g., HEK293) with a reporter plasmid containing a luciferase gene under the control of NF-κB response elements. A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization.

-

Treatment: Treat the transfected cells with an inflammatory stimulus (e.g., TNF-α) with or without this compound.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Cytokine ELISA

Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines.

Methodology:

-

Cell Culture and Supernatant Collection: Culture cells as described for Western blotting and collect the culture supernatants after treatment.

-

ELISA Procedure: Perform a sandwich ELISA for specific cytokines (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve using recombinant cytokines and determine the concentration of the cytokines in the experimental samples.

Conclusion and Future Directions

This compound's well-established role as a non-selective COX inhibitor solidifies its place in the anti-inflammatory armamentarium. However, for the discerning researcher and drug developer, a deeper interrogation of its molecular interactions is crucial. The experimental framework provided in this guide offers a systematic approach to not only confirm its primary mechanism but also to explore potential off-target effects on the NF-κB and MAPK signaling pathways. Furthermore, the emerging connection to PPAR activation presents an exciting avenue for future research, potentially repositioning this classic NSAID in new therapeutic contexts. A thorough understanding of fenoprofen's complete signaling signature will undoubtedly pave the way for more informed clinical applications and the development of next-generation anti-inflammatory agents.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved from [Link]

-

Patsnap Synapse. (2024, June 14). What is this compound used for? Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, July 30). Fenoprofen - LiverTox - NCBI Bookshelf. Retrieved from [Link]

-

YouTube. (2025, February 28). Pharmacology of this compound (Nalfon) ; Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

PubMed Central. (2015). Preferential PPAR-α activation reduces neuroinflammation, and blocks neurodegeneration in vivo. Retrieved from [Link]

-

PubMed Central. (2017). NF-κB signaling in inflammation. Retrieved from [Link]

-

PubMed Central. (2015). Mechanisms of NF-κB p65 and strategies for therapeutic manipulation. Retrieved from [Link]

-

Assay Genie. (2024, January 22). MAPK Signaling in Inflammatory Cytokines Pathways. Retrieved from [Link]

-

PubMed. (2014). Cleavage of IκBα by calpain induces myocardial NF-κB activation, TNF-α expression, and cardiac dysfunction in septic mice. Retrieved from [Link]

-

PubMed Central. (2004). Degradation of Promoter-bound p65/RelA Is Essential for the Prompt Termination of the Nuclear Factor κB Response. Retrieved from [Link]

-

PubMed. (1998, April 1). Protein tyrosine kinase inhibitors block tumor necrosis factor-induced activation of nuclear factor-kappaB, degradation of IkappaBalpha, nuclear translocation of p65, and subsequent gene expression. Retrieved from [Link]

-

ResearchGate. Inhibition of p38 leads to increased phosphorylation of ERK and JNK and... Retrieved from [Link]

-

PubMed Central. (2011, March 18). Pro-survival effects of JNK and p38 MAPK pathways in LPS-induced activation of BV-2 cells. Retrieved from [Link]

-

PubMed. (2017). NF-κB signaling in inflammation. Retrieved from [Link]

-

Clinical and Experimental Rheumatology. (2005). Inhibition of NF- B signaling by fenofibrate, a peroxisome proliferator-activated receptor- ligand, presents a therapeutic strategy for rheumatoid arthritis. Retrieved from [Link]

-

PubMed Central. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? Retrieved from [Link]

-

PubMed Central. (2006). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Retrieved from [Link]

-

PubMed. (2013). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Retrieved from [Link]

-

Consensus. Does activation of PPARα and PPARγ reduce inflammation and metabolic disease? Retrieved from [Link]

-

PubMed Central. (2023). Exploring PPAR Gamma and PPAR Alpha's Regulation Role in Metabolism via Epigenetics Mechanism. Retrieved from [Link]

-

MDPI. (2021). The Role of PPAR Alpha in the Modulation of Innate Immunity. Retrieved from [Link]

-

PubMed Central. (2002). Peroxisome Proliferator–activated Receptors α and γ Down-regulate Allergic Inflammation and Eosinophil Activation. Retrieved from [Link]

-

PubMed. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Retrieved from [Link]

-

PubMed. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Retrieved from [Link]

-

PubMed Central. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Retrieved from [Link]

-

PubMed Central. (2004). Inflammation-activated Protein Kinases as Targets for Drug Development. Retrieved from [Link]

-

PubMed Central. (2005). Dynamic regulation of pro- and anti-inflammatory cytokines by MAPK phosphatase 1 (MKP-1) in innate immune responses. Retrieved from [Link]

-

Science Signaling. (2017, April 18). The kinase TPL2 activates ERK and p38 signaling to promote neutrophilic inflammation. Retrieved from [Link]

-

PubMed. (2006). Inhibition of p38 Mitogen-Activated Protein Kinase Prevents Inflammatory Bone Destruction. Retrieved from [Link]

-

YouTube. (2025, January 16). Functions and Therapeutic Potential of MAPK Signaling | Basic Science Series. Retrieved from [Link]

Sources

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 3. benchchem.com [benchchem.com]

- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. consensus.app [consensus.app]

- 9. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Peroxisome Proliferator–activated Receptors α and γ Down-regulate Allergic Inflammation and Eosinophil Activation - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and synthesis of fenoprofen calcium

An In-depth Technical Guide to the Discovery and Synthesis of Fenoprofen Calcium

Introduction

This compound is a prominent member of the non-steroidal anti-inflammatory drug (NSAID) class, specifically a propionic acid derivative.[1] It is widely utilized for its analgesic, anti-inflammatory, and antipyretic properties in the management of conditions such as rheumatoid arthritis, osteoarthritis, and mild to moderate pain.[2][3] The therapeutic action of fenoprofen is primarily attributed to its inhibition of cyclooxygenase (COX) enzymes, which in turn blocks the synthesis of prostaglandins, key mediators of inflammation and pain.[1][4] This guide provides a comprehensive technical overview of the discovery, synthesis, and characterization of fenoprofen and its calcium salt, tailored for researchers, scientists, and professionals in drug development.

Rationale for the Development of the Calcium Salt

While fenoprofen itself is the active moiety, it is commercially available as its calcium dihydrate salt.[3] The selection of a specific salt form for an active pharmaceutical ingredient (API) is a critical decision in drug development. The calcium salt of fenoprofen offers several advantages over the free acid, including improved stability and handling properties. This compound dihydrate exists as a white crystalline powder that is slightly soluble in water, a characteristic that influences its formulation into oral dosage forms like tablets and capsules.[3][5]

Scope of the Technical Guide

This technical guide will delve into the historical context of fenoprofen's discovery by Eli Lilly and Company, followed by a detailed exploration of its chemical synthesis. The guide will provide step-by-step protocols for the synthesis of fenoprofen and its subsequent conversion to this compound. Furthermore, it will cover the analytical methodologies essential for the characterization and quality control of this compound, in accordance with pharmacopeial standards. The content is structured to provide not just procedural details but also the underlying scientific principles and rationale behind the described methods.

Discovery and Development of Fenoprofen

The development of fenoprofen emerged from the extensive research efforts in the mid-20th century to discover safer and more effective alternatives to steroidal anti-inflammatory drugs and aspirin. Eli Lilly and Company played a pivotal role in the discovery and development of fenoprofen, which was first approved in 1976.[4][6][7] The pioneering work is documented in the U.S. Patent 3,600,437, which describes the synthesis and anti-inflammatory properties of a series of phenylalkanoic acids, including fenoprofen.[1]

Fenoprofen is a chiral compound, with the (S)-enantiomer possessing the desired pharmacological activity.[2] Interestingly, the body can stereoselectively convert the less active (R)-isomer to the active (S)-fenoprofen, a process known as chiral inversion.[2]

Synthesis of Fenoprofen

The synthesis of fenoprofen, chemically known as 2-(3-phenoxyphenyl)propanoic acid, can be achieved through various synthetic routes.[1] A common approach involves the construction of the 3-phenoxyphenyl core followed by the introduction of the propionic acid side chain.

A Representative Synthetic Pathway

One documented synthesis of fenoprofen starts from 3-hydroxyacetophenone.[8] This multi-step process is illustrated in the diagram below.

Caption: A synthetic route to Fenoprofen from 3-hydroxyacetophenone.

Detailed Synthetic Protocol with Mechanistic Insights

The following is a detailed, step-by-step methodology for the synthesis of fenoprofen, with explanations for the experimental choices.

Step 1: Synthesis of 3-Phenoxyacetophenone [8]

-

Reaction: 3-hydroxyacetophenone is esterified with bromobenzene in the presence of potassium carbonate and copper fillings.

-

Protocol:

-

To a solution of 3-hydroxyacetophenone in a suitable solvent (e.g., dimethylformamide), add potassium carbonate, bromobenzene, and a catalytic amount of copper powder.

-

Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, filter to remove inorganic salts, and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain 3-phenoxyacetophenone.

-

-

Rationale: The Ullmann condensation is a classic method for forming diaryl ethers. Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, and the copper catalyst facilitates the coupling of the resulting phenoxide with bromobenzene.

Step 2: Reduction to 1-(3-Phenoxyphenyl)ethanol [8]

-

Reaction: The carbonyl group of 3-phenoxyacetophenone is reduced to a hydroxyl group using sodium borohydride.

-

Protocol:

-

Dissolve 3-phenoxyacetophenone in a protic solvent like methanol or ethanol.

-

Cool the solution in an ice bath and add sodium borohydride portion-wise.

-

Stir the reaction mixture at room temperature until the starting material is consumed.

-

Quench the reaction by the slow addition of water, and then acidify with dilute hydrochloric acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield 1-(3-phenoxyphenyl)ethanol.

-

-

Rationale: Sodium borohydride is a mild and selective reducing agent for aldehydes and ketones. It is chosen for its safety and ease of handling compared to more reactive hydrides like lithium aluminum hydride.

Step 3: Bromination to 1-(3-Phenoxyphenyl)ethyl bromide [8]

-

Reaction: The secondary alcohol is converted to the corresponding bromide using phosphorus tribromide.

-

Protocol:

-

Dissolve 1-(3-phenoxyphenyl)ethanol in an aprotic solvent like diethyl ether or dichloromethane and cool in an ice bath.

-

Slowly add phosphorus tribromide to the solution.

-

Allow the reaction to warm to room temperature and stir for a few hours.

-

Carefully pour the reaction mixture onto ice water and extract the product with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give 1-(3-phenoxyphenyl)ethyl bromide.

-

-

Rationale: Phosphorus tribromide is a standard reagent for converting primary and secondary alcohols to alkyl bromides. The reaction proceeds via an SN2 mechanism.

Step 4: Formation of 2-(3-Phenoxyphenyl)propionitrile [8]

-

Reaction: The bromide is displaced by a cyanide group through nucleophilic substitution.

-

Protocol:

-

Dissolve 1-(3-phenoxyphenyl)ethyl bromide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetone.

-

Add sodium cyanide and heat the mixture.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and evaporate the solvent to obtain 2-(3-phenoxyphenyl)propionitrile.

-

-

Rationale: This is a classic nucleophilic substitution reaction. The cyanide ion is a good nucleophile, and the reaction proceeds readily.

Step 5: Hydrolysis to Fenoprofen [8]

-

Reaction: The nitrile group is hydrolyzed to a carboxylic acid.

-

Protocol:

-

Heat the 2-(3-phenoxyphenyl)propionitrile under reflux with a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide) in an aqueous or alcoholic solution.

-

After the hydrolysis is complete, cool the reaction mixture.

-

If basic hydrolysis was used, acidify the mixture with a strong acid to precipitate the fenoprofen.

-

Collect the crude fenoprofen by filtration, wash with water, and purify by recrystallization.

-

-

Rationale: Both acidic and basic conditions can effectively hydrolyze the nitrile to a carboxylic acid. The choice of conditions may depend on the stability of the rest of the molecule.

Synthesis of this compound

The conversion of fenoprofen free acid to its calcium salt is a straightforward acid-base reaction. The resulting this compound is typically isolated as the dihydrate.[4]

Step-by-Step Protocol for the Preparation of this compound Dihydrate

A general procedure for the preparation of this compound is described in various patents.[9][10][11]

Caption: Workflow for the synthesis of this compound.

-

Protocol:

-

Dissolve fenoprofen in a suitable solvent, such as aqueous ethanol.

-

In a separate vessel, prepare a solution or suspension of a calcium salt, such as calcium hydroxide or calcium chloride.[9]

-

Slowly add the calcium salt solution/suspension to the fenoprofen solution with stirring.

-

Adjust the pH of the mixture if necessary to ensure complete salt formation.

-

Stir the reaction mixture for a period to allow for the precipitation of this compound.

-

Collect the solid product by filtration.

-

Wash the product with water and then with a suitable organic solvent to remove impurities.

-

Dry the product under vacuum to obtain this compound dihydrate as a white crystalline powder.[3]

-

Advantages of the Calcium Salt Formulation

The formation of the calcium salt of fenoprofen provides several benefits in the context of pharmaceutical development:

-

Improved Stability: Salts are often more crystalline and less hygroscopic than the corresponding free acids, leading to better chemical and physical stability.

-

Ease of Handling: The crystalline nature of this compound makes it easier to handle and process during the manufacturing of solid dosage forms.

-

Modified Solubility: The solubility of the calcium salt can be optimized for desired dissolution and bioavailability characteristics.[3]

Analytical Characterization and Quality Control

The identity, purity, and quality of this compound are ensured through a series of analytical tests, many of which are defined in pharmacopeias such as the United States Pharmacopeia (USP).[12][13]

Spectroscopic Methods

-

Infrared (IR) Spectroscopy: IR spectroscopy is a key identification test.[12][13] The IR spectrum of this compound will show characteristic absorption bands corresponding to the functional groups present in the molecule, such as the carboxylate anion, the aromatic rings, and the ether linkage.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of fenoprofen and its calcium salt.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of fenoprofen and to identify impurities.[14]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary methods for assessing the purity of this compound and quantifying any impurities.[12][14][15]

| Parameter | USP Method Specification |

| Mobile Phase | A mixture of acetonitrile, water, and phosphoric acid.[13] |

| Column | L7 packing (octylsilane chemically bonded to porous silica).[12][13] |

| Detector | UV detector at 272 nm.[12] |

| Impurity Limits | Not more than 0.5% of any individual impurity and not more than 2.0% of total impurities.[12] |

Table 1: Representative HPLC Parameters for this compound Analysis based on USP monograph.

Pharmacopeial Standards

The USP monograph for this compound provides a comprehensive set of tests and acceptance criteria to ensure its quality.[12][13] These include:

-

Identification: IR absorption and a chemical test for calcium.[13]

-

Assay: An HPLC method to determine the content of this compound, which should be between 97.0% and 103.0% on an anhydrous basis.[12]

-

Water Content: The water content of this compound dihydrate is typically between 5.0% and 8.0%.[13]

-

Chromatographic Purity: An HPLC method to control the levels of related substances and degradation products.[13]

-

Content of Calcium: A titration method to determine the calcium content.[13]

Conclusion

The discovery and development of this compound represent a significant advancement in the field of anti-inflammatory therapeutics. The synthesis of fenoprofen and its subsequent conversion to the calcium salt involve well-established chemical principles and practices. The rigorous analytical characterization and adherence to pharmacopeial standards are crucial for ensuring the safety and efficacy of this widely used medication. This technical guide has provided an in-depth overview of these aspects, intended to be a valuable resource for professionals in the pharmaceutical sciences.

References

- 1. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fenoprofen - Wikipedia [en.wikipedia.org]

- 3. healio.com [healio.com]

- 4. This compound | C30H30CaO8 | CID 64747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. downloads.ctfassets.net [downloads.ctfassets.net]

- 8. FENOPROFEN Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 9. PPT - this compound Production Process with Cost Analysis_ A Comprehensive Report PowerPoint Presentation - ID:13541440 [slideserve.com]

- 10. CN1709851A - Clean production method for this compound - Google Patents [patents.google.com]

- 11. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid - Google Patents [patents.google.com]

- 12. ftp.uspbpep.com [ftp.uspbpep.com]

- 13. This compound - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 14. Quantification of fenoprofen in human plasma using UHPLC-tandem mass spectrometry for pharmacokinetic study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. assets.fishersci.com [assets.fishersci.com]

An In-Depth Technical Guide to the Pharmacokinetic Profile of Fenoprofen Calcium in Preclinical Animal Models

<

Introduction

Fenoprofen is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, alongside members like ibuprofen and naproxen.[1] It exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical for the synthesis of prostaglandins.[2][3] Fenoprofen is clinically available as fenoprofen calcium for the management of mild to moderate pain and inflammation associated with rheumatoid arthritis and osteoarthritis.[4][5]

Understanding the pharmacokinetic (PK) profile—the journey of a drug through the body, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME)—in preclinical animal models is a cornerstone of drug development. This data is crucial for dose selection, safety assessment, and the prediction of human pharmacokinetics. This guide provides a comprehensive overview of the known pharmacokinetic characteristics of fenoprofen in key preclinical species, details the methodologies used for its evaluation, and offers insights into the translational relevance of these findings.

Core Pharmacokinetic (ADME) Profile of Fenoprofen

The journey of fenoprofen from administration to elimination is governed by its physicochemical properties and the physiological environment of the preclinical model.

Absorption

Following oral administration, fenoprofen is typically rapidly and well-absorbed from the gastrointestinal tract.[2][4]

-

Bioavailability: While specific oral bioavailability data in preclinical models is not extensively published, human studies indicate over 80% absorption.[4] In dogs, many NSAIDs exhibit high bioavailability.[6] However, factors such as the presence of food can impact the rate and extent of absorption. For some drugs in dogs, concurrent ingestion of food, particularly high-fat meals, can significantly increase bioavailability.[7]

-

Time to Peak Concentration (Tmax): Peak plasma concentrations (Cmax) are generally reached quickly. In humans, Tmax is typically observed within 2 hours post-dose.[5][8] Similar rapid absorption is expected in preclinical models like rats and dogs, which have comparable gastrointestinal physiology for many small molecules. For another propionic acid derivative, pranoprofen, Tmax in rats was observed between 30-60 minutes.[9]

Distribution

Once absorbed into the systemic circulation, fenoprofen's distribution is largely dictated by its high affinity for plasma proteins.

-

Plasma Protein Binding: Fenoprofen is extensively bound to plasma proteins, primarily albumin, with binding reported to be approximately 99%.[2][4][8] This high degree of protein binding is a common characteristic among NSAIDs.[10] The unbound fraction of the drug is the pharmacologically active portion, and even small changes in binding can significantly alter the free drug concentration. Species differences in albumin structure can lead to variations in binding affinity.[11]

-

Volume of Distribution (Vd): Due to its high protein binding, fenoprofen is expected to have a relatively low volume of distribution, indicating that it primarily remains within the vascular compartment rather than extensively distributing into tissues.

Metabolism

The liver is the primary site of fenoprofen metabolism.[2][8] The metabolic pathways are crucial for converting the parent drug into more water-soluble compounds that can be easily excreted.

-

Primary Metabolic Pathways:

-

Hydroxylation: The major metabolic pathway involves the hydroxylation of the phenyl ring, primarily at the 4' position, to form 4'-hydroxyfenoprofen.[8][12]

-

Glucuronidation: Both the parent fenoprofen and its hydroxylated metabolite undergo conjugation with glucuronic acid to form acyl glucuronides.[2][13] This is a common metabolic route for drugs containing a carboxylic acid moiety.

-

-

Stereoselective Metabolism: Fenoprofen is a chiral compound, existing as R(-) and S(+) enantiomers. A significant metabolic feature is the unidirectional chiral inversion of the pharmacologically less active R(-) enantiomer to the more active S(+) enantiomer.[14] This inversion, which involves the formation of an acyl-CoA thioester, has been demonstrated in several species, including dogs, where the extent of inversion can be as high as 90%.[14]

Excretion

Fenoprofen and its metabolites are predominantly eliminated from the body via the kidneys.

-

Primary Route: The vast majority of a given dose is excreted in the urine.[2][4][8] Human data indicates that approximately 90% of the dose is recovered in the urine, primarily as glucuronide conjugates of fenoprofen and 4'-hydroxyfenoprofen.[8]

-

Excreted Forms: Only a small fraction (2-5%) is excreted as unchanged parent drug.[8] The remainder consists of conjugated metabolites.

-

Half-Life (t½): Fenoprofen has a relatively short elimination half-life, reported to be approximately 3 hours in humans.[2][5] Preclinical species like rats and mice often exhibit faster clearance rates and thus shorter half-lives for many drugs compared to humans. For instance, the half-life of pranoprofen was 4.1 hours in rats and 1.3 hours in mice.[9]

Preclinical Study Design and Methodologies

A robust preclinical PK study requires careful planning, from model selection to bioanalysis. The causality behind these choices is critical for generating reliable and translatable data.

Rationale for Animal Model Selection

-

Rodents (Rats, Mice): Rats are the most common model for initial PK screening due to their well-characterized physiology, cost-effectiveness, and ease of handling. They are suitable for determining basic PK parameters like Cmax, Tmax, and AUC (Area Under the Curve). Recent studies have also utilized rodent models to explore new therapeutic applications for fenoprofen, such as in endometriosis-related pain.[15]

-

Non-Rodents (Dogs): The Beagle dog is a standard non-rodent species used in preclinical toxicology and pharmacokinetic studies. Their larger size facilitates serial blood sampling, and their metabolic profile for many drugs is often more predictive of human metabolism than that of rodents. Dogs are particularly relevant for studying drugs with stereoselective metabolism, as demonstrated in studies with fenoprofen.[14]

Typical Preclinical Pharmacokinetic Study Workflow

The following diagram illustrates a standard workflow for a single-dose oral PK study in a preclinical model.

Caption: Workflow for a preclinical oral pharmacokinetic study.

Detailed Experimental Protocols

Protocol 1: Oral Administration in Rats

-

Animal Preparation: Use male Sprague-Dawley rats (250-300g). Fast animals overnight (approx. 12 hours) before dosing, with free access to water.

-

Dose Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water). The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg.

-

Administration: Administer the dose accurately using a ball-tipped oral gavage needle.

-

Post-Dose: Return animals to their cages. Food can be provided 2-4 hours post-dose.

Protocol 2: Serial Blood Sampling in Rats

-

Method: Collect blood samples (approx. 200 µL) from the tail vein at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Collection Tubes: Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

-

Plasma Processing: Immediately after collection, centrifuge the blood at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

-

Storage: Transfer the resulting plasma supernatant to clearly labeled cryovials and store at -80°C until analysis.

Protocol 3: Bioanalytical Sample Analysis via LC-MS/MS

The high sensitivity and specificity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) make it the gold standard for quantifying drugs in biological matrices.[16]

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a 50 µL aliquot of plasma, add an internal standard (e.g., fenoprofen-d3) to account for variability during extraction.[16][17]

-

Due to high protein binding, perform protein precipitation (e.g., with acetonitrile) followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from matrix components.[16][18]

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.[17]

-

Monitor the specific mass-to-charge (m/z) transitions for fenoprofen (e.g., m/z 241 -> 197) and its internal standard (e.g., fenoprofen-d3, m/z 244 -> 200) using Selected Reaction Monitoring (SRM) for quantification.[16][17]

-

-

Quantification: Construct a calibration curve using standards of known concentrations to determine the fenoprofen concentration in the unknown preclinical samples.

Data Presentation and Interpretation

Pharmacokinetic parameters are derived from the plasma concentration-time data using non-compartmental analysis.

Key Pharmacokinetic Parameters

| Parameter | Description | Significance |

| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption; related to efficacy and potential peak-concentration toxicities. |

| Tmax | Time at which Cmax is observed | Indicates the speed of absorption. |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Represents the total drug exposure over a finite time. |

| AUC(0-inf) | Area under the plasma concentration-time curve extrapolated to infinity | Represents the total systemic exposure after a single dose. |

| t½ | Elimination half-life | Time required for the plasma concentration to decrease by half; determines dosing interval. |

| CL/F | Apparent total clearance of the drug from plasma | Measures the body's efficiency in eliminating the drug. (F is bioavailability) |

| Vd/F | Apparent volume of distribution | Indicates the extent of drug distribution into tissues versus plasma. (F is bioavailability) |

Metabolic Pathway of Fenoprofen

The following diagram outlines the primary metabolic transformations of fenoprofen.

Caption: Primary metabolic pathways of fenoprofen.

Translational Considerations and Conclusion

Data from preclinical animal models form the foundation for predicting the pharmacokinetic behavior of fenoprofen in humans. While fenoprofen exhibits linear pharmacokinetics within the therapeutic dose range in humans, it is essential to confirm this in preclinical species.[12] The short half-life observed across species necessitates multiple daily doses to maintain therapeutic concentrations for chronic conditions like arthritis.[3]

The stereoselective inversion of R(-) to S(+) fenoprofen is a critical finding from preclinical studies, particularly in dogs, as it means that administering the racemic mixture effectively enriches the body with the more potent S(+) enantiomer.[14] This highlights the importance of using stereospecific analytical methods in both preclinical and clinical studies.[19]

References

-

Volland, C., et al. (1991). Stereoselective degradation of the fenoprofen acyl glucuronide enantiomers and irreversible binding to plasma protein. Drug Metabolism and Disposition, 19(6), 1080-6.

-

National Center for Biotechnology Information. (n.d.). Fenoprofen. PubChem Compound Summary for CID 3342. Retrieved from

-

Bharwad, K. D., et al. (2020). Quantification of fenoprofen in human plasma using UHPLC-tandem mass spectrometry for pharmacokinetic study in healthy subjects. Biomedical Chromatography, 34(2), e4708.

-

ResearchGate. (n.d.). Quantification of fenoprofen in human plasma using UHPLC‐tandem mass spectrometry for pharmacokinetic study in healthy subjects. Request PDF. Retrieved from

-

Wanwimolruk, S., et al. (1991). Serum Protein Binding of Nonsteroidal Antiinflammatory Drugs: A Comparative Study. Journal of Clinical Pharmacology, 31(11), 1031-1036.

-

Lees, P., et al. (1996). Chiral inversion of fenoprofen in horses and dogs: an in vivo-in vitro study. Journal of Veterinary Pharmacology and Therapeutics, 19(3), 208-16.

-

Noguchi, K., et al. (1981). Species differences in absorption, metabolism and excretion of pranoprofen, a 2-arylpropionic acid derivative, in experimental animals. Yakugaku Zasshi, 101(10), 911-21.

-

Wikipedia. (n.d.). Analgesic. Retrieved from

-

Pharmacology of this compound (Nalfon) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2023, February 28). YouTube. Retrieved from

-

Bonato, P. S., et al. (2007). Stereoselective disposition of fenoprofen in plasma and synovial fluid of patients with rheumathoid arthritis. Chirality, 19(5), 375-80.

-

Nash, J. F., et al. (1979). Linear pharmacokinetics of orally administered this compound. Journal of Pharmaceutical Sciences, 68(9), 1087-90.

-

Montero-Melendez, T., et al. (2017). Old drugs with new skills: fenoprofen as an allosteric enhancer at melanocortin receptor 3. Cellular and Molecular Life Sciences, 74(7), 1335-1345.

-

Handing, K., et al. (2021). Organism-specific differences in the binding of ketoprofen to serum albumin. Acta Crystallographica Section D: Structural Biology, 77(Pt 1), 6-16.

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Fenoprofen. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from

-

Drugs.com. (2024). Fenoprofen Monograph for Professionals. Retrieved from

-

Patsnap. (n.d.). What is the mechanism of this compound?. Synapse. Retrieved from

-

Yuan, X. C., & Tao, Y. X. (2019). Fenoprofen-An Old Drug Rediscovered as a Biased Allosteric Enhancer for Melanocortin Receptors. ACS Chemical Neuroscience, 10(3), 1066-1074.

-

Drugs.com. (n.d.). Fenoprofen: Package Insert / Prescribing Information. Retrieved from

-

de Souza, T. K. F., et al. (2022). Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review. Molecules, 27(16), 5283.

-

Kimberly, R. P., & Plotz, P. H. (1977). Reduction of renal function by newer nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 62(5), 804-7.

-

Eunice Kennedy Shriver National Institute of Child Health and Human Development. (2024). Media Advisory: Repurposed drug shows promise against endometriosis-related pain in animal model. Retrieved from

-

Veenendaal, J. R., et al. (1998). The pharmacokinetics of vedaprofen and its enantiomers in dogs after single and multiple dosing. Journal of Veterinary Pharmacology and Therapeutics, 21(2), 126-32.

-

Semantic Scholar. (n.d.). Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays. Retrieved from

-

KuKanich, B. (2013). Outpatient Oral Analgesics in Dogs and Cats Beyond Nonsteroidal Antiinflammatory Drugs: An Evidence-based Approach. Veterinary Clinics of North America: Small Animal Practice, 43(5), 1109-25.

-

McKellar, Q. A., et al. (1993). Oral absorption and bioavailability of fenbendazole in the dog and the effect of concurrent ingestion of food. Journal of Veterinary Pharmacology and Therapeutics, 16(2), 189-98.

Sources